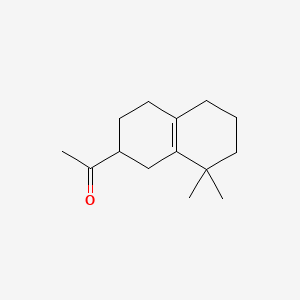
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- involves a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate is then cyclized in the presence of 85% phosphoric acid . The reaction conditions ensure that the acetyl group is positioned correctly, distinguishing this compound from other similar fragrances .
Industrial Production Methods
Commercial production of this compound follows the same synthetic route as described above. The use of aluminum chloride as a Lewis acid catalyst and phosphoric acid for cyclization are standard industrial practices .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethanone group.
Scientific Research Applications
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors, leading to the perception of its woody, ambergris-like odor. The molecular targets include olfactory receptor neurons, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: Known for its similar fragrance properties.
2-Acetyl-2,3,8,8-tetramethyloctalin: Another compound with a similar structure and odor profile.
1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Shares similar chemical properties and applications.
Uniqueness
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthalenyl)- stands out due to its specific molecular structure, which imparts a unique woody and ambergris-like odor. Its stability and long-lasting fragrance make it a preferred choice in the fragrance industry .
Properties
CAS No. |
67746-27-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h12H,4-9H2,1-3H3 |
InChI Key |
OUKQZIZZUWSLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C1)C(CCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















